molecular formula C26H28N4O2 B300550 2-Amino-1-anilino-4-(4-methoxy-3-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-anilino-4-(4-methoxy-3-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B300550
M. Wt: 428.5 g/mol
InChI Key: STNYELDWIUTYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-anilino-4-(4-methoxy-3-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (referred to as QCC in QCC belongs to the class of quinoline derivatives and has been synthesized through various methods. This paper aims to provide a comprehensive overview of QCC, including its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.

Mechanism of Action

The mechanism of action of QCC involves its ability to selectively bind to specific proteins and enzymes, thereby modulating their activity. QCC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition results in the accumulation of DNA damage and cell death. QCC has also been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. This inhibition results in the depletion of nucleotides and cell death.
Biochemical and Physiological Effects:
QCC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes involved in cell cycle regulation and apoptosis. QCC has also been shown to possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, QCC has been shown to possess anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

QCC has several advantages for use in lab experiments. It has a unique chemical structure and possesses a wide range of biological activities, making it a versatile tool for scientific research. Additionally, QCC has been synthesized with high yields and purity, making it readily available for use in experiments. However, QCC also has limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using QCC in lab experiments.

Future Directions

There are several future directions for the study of QCC. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of cancer and bacterial infections. Additionally, the development of QCC analogs with improved solubility and toxicity profiles may lead to the discovery of new therapeutic agents. Another potential direction is the investigation of the mechanism of action of QCC and its effects on specific proteins and enzymes. This may lead to the discovery of new targets for drug development. Finally, the investigation of the physiological effects of QCC in vivo may provide insights into its potential as a therapeutic agent.

Synthesis Methods

QCC has been synthesized through various methods, including the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile, followed by reaction with aniline and 7,7-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. Another method involves the reaction of 4-methoxy-3-methylbenzaldehyde with malononitrile, followed by reaction with aniline and 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. These methods have resulted in the synthesis of QCC with high yields and purity.

Scientific Research Applications

QCC has been extensively studied for its potential applications in scientific research. It has been shown to possess antitumor, antimicrobial, anti-inflammatory, and antioxidant properties. QCC has been investigated as a potential therapeutic agent for the treatment of various diseases, including cancer, bacterial infections, and inflammation. Additionally, QCC has been used as a tool in biochemical and physiological studies due to its ability to selectively bind to specific proteins and enzymes.

properties

Product Name

2-Amino-1-anilino-4-(4-methoxy-3-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-amino-1-anilino-4-(4-methoxy-3-methylphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O2/c1-16-12-17(10-11-22(16)32-4)23-19(15-27)25(28)30(29-18-8-6-5-7-9-18)20-13-26(2,3)14-21(31)24(20)23/h5-12,23,29H,13-14,28H2,1-4H3

InChI Key

STNYELDWIUTYMA-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)NC4=CC=CC=C4)N)C#N)OC

Canonical SMILES

CC1=C(C=CC(=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)NC4=CC=CC=C4)N)C#N)OC

Origin of Product

United States

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